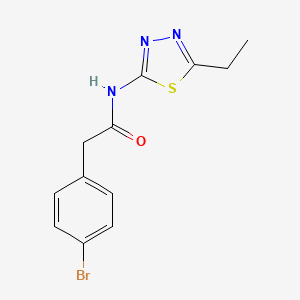![molecular formula C14H17NO5S B5867361 3-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]acrylic acid](/img/structure/B5867361.png)
3-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]acrylic acid, also known as MMSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MMSA is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
科学的研究の応用
3-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]acrylic acid has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 3-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]acrylic acid has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce inflammation in animal models of inflammatory diseases.
作用機序
The mechanism of action of 3-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]acrylic acid is not fully understood. However, it has been suggested that 3-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]acrylic acid inhibits the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation. 3-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]acrylic acid has also been shown to inhibit the activation of NF-kappaB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
3-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]acrylic acid has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 3-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]acrylic acid has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10.
実験室実験の利点と制限
3-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]acrylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 3-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]acrylic acid has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. However, there are also some limitations to the use of 3-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]acrylic acid in lab experiments. Its mechanism of action is not fully understood, and its toxicity and pharmacokinetics have not been fully characterized.
将来の方向性
There are several future directions for research on 3-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]acrylic acid. One area of research is the development of new drugs based on the structure of 3-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]acrylic acid. Another area of research is the investigation of the mechanism of action of 3-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]acrylic acid, which could lead to the identification of new targets for drug development. Additionally, the toxicity and pharmacokinetics of 3-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]acrylic acid need to be fully characterized to determine its potential for clinical use. Further studies are also needed to investigate the potential applications of 3-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]acrylic acid in the treatment of various diseases, including cancer and inflammatory diseases.
Conclusion:
In conclusion, 3-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]acrylic acid is a sulfonamide derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed. Further research is needed to fully understand the potential of 3-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]acrylic acid in the development of new drugs and in the treatment of various diseases.
合成法
3-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]acrylic acid can be synthesized through various methods, including the reaction of 4-morpholinylsulfonyl chloride with 4-methyl-3-phenylacrylic acid in the presence of a base such as triethylamine. Another method involves the reaction of 4-morpholinylsulfonyl chloride with 4-methyl-3-phenylacetylene in the presence of a palladium catalyst. The resulting product is then hydrolyzed to obtain 3-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]acrylic acid.
特性
IUPAC Name |
(E)-3-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-11-2-3-12(4-5-14(16)17)10-13(11)21(18,19)15-6-8-20-9-7-15/h2-5,10H,6-9H2,1H3,(H,16,17)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWNABALOUJYPI-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-{[(4-ethoxyphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B5867278.png)
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B5867281.png)
![2-thiophenecarbaldehyde [3-allyl-5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5867285.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5867300.png)
![2-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5867315.png)

![2-chloro-1,3-dimethyl-5-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5867324.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B5867338.png)
![2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5867354.png)
![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5867360.png)

